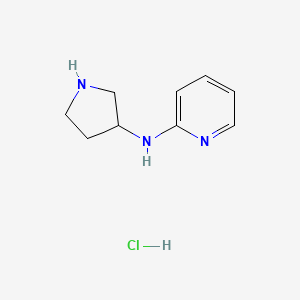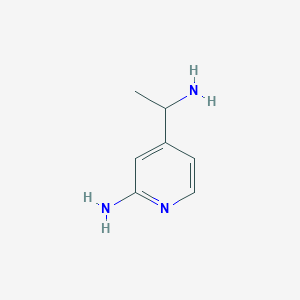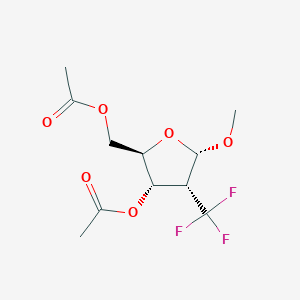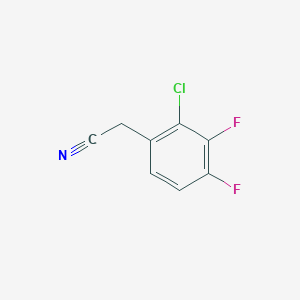
2-Chloro-3,4-difluorophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorophenylacetonitrile typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-Chloro-3,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized products.
科学研究应用
2-Chloro-3,4-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chlorine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3,4-Difluorophenylacetonitrile: Similar structure but lacks the chlorine substituent.
2-Chloro-3,6-difluorophenylacetonitrile: Similar structure with different fluorine substitution pattern.
2,4-Difluorophenylacetonitrile: Lacks the chlorine substituent and has fluorine atoms at different positions.
Uniqueness
2-Chloro-3,4-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C8H4ClF2N |
|---|---|
分子量 |
187.57 g/mol |
IUPAC 名称 |
2-(2-chloro-3,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |
InChI 键 |
OTGHUCBOLAXTSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CC#N)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


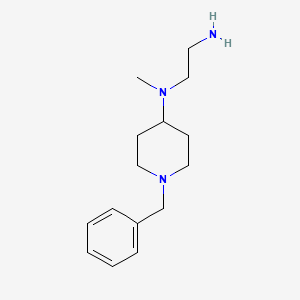
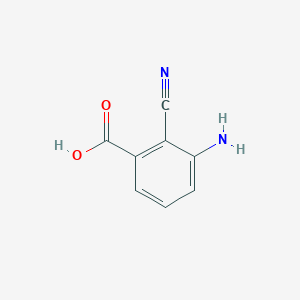
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)

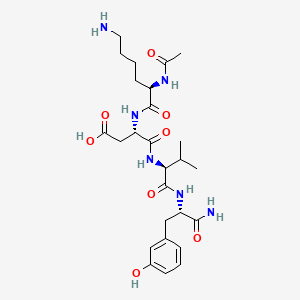

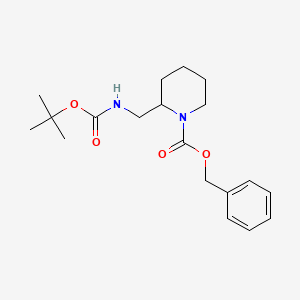
![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
